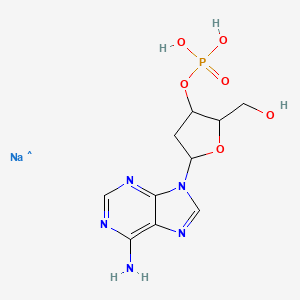

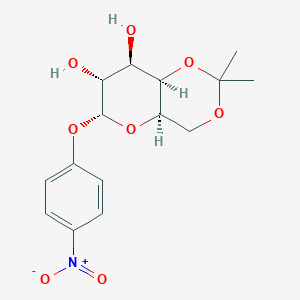

8-Carboxyoctyl-D-Galactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Galactopyranosides are a type of carbohydrate that have been studied for their potential applications in various fields . They are involved in the metabolism of 2-deoxygalactose .

Chemical Reactions Analysis

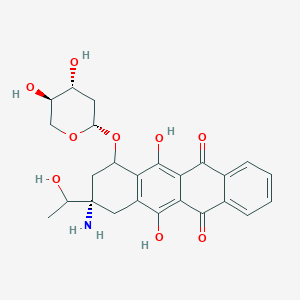

8-Carboxyoctyl beta-D-galactopyranoside contains total 51 bond(s); 23 non-H bond(s), 1 multiple bond(s), 11 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 5 hydroxyl group(s), 1 primary alcohol(s), 3 secondary alcohol(s), and 2 ether(s) (aliphatic) .Physical And Chemical Properties Analysis

The molecular weight of 8-Carboxyoctyl-D-Galactopyranoside is 336.38 g/mol. It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 8. It also has a Rotatable Bond Count of 11 .Scientific Research Applications

Surfactants and Detergents

Alkyl β-d-galactopyranosides, which include 8-Carboxyoctyl-D-Galactopyranoside, have been studied for their properties as surfactants . They have high surface activity, excellent biodegradability, and antimicrobial activity . They are soluble in water and ethanol, and their solubility decreases with increasing alkyl chain length . They also show distinctive optical texture of a thermotropic liquid crystal smectic A type phase .

Emulsification

Alkyl β-d-galactopyranosides have excellent emulsifying properties . They can be used to create stable emulsions, which is useful in various industries including food, cosmetics, and pharmaceuticals .

Foaming Agents

These compounds have been found to have better foaming ability and foam stability . This makes them useful in applications that require the formation of stable foams, such as in the production of fire-fighting foams or in certain cleaning products .

Wetting Agents

Decyl β-d-galactopyranoside, a type of alkyl β-d-galactopyranoside, showed the strongest wettability . This property can be useful in applications such as detergents and cleaning agents, where the ability to wet surfaces is important .

Thermotropic Liquid Crystals

Alkyl β-d-galactopyranosides show the distinctive optical texture of a thermotropic liquid crystal smectic A type phase . This property could be exploited in the development of new materials and technologies, such as in the field of optoelectronics .

Biodegradable Materials

Due to their excellent biodegradability, alkyl β-d-galactopyranosides are environmentally friendly . This makes them an attractive alternative to traditional surfactants that can potentially damage our environment .

Drug Carriers

Alkyl galactosides, including 8-Carboxyoctyl-D-Galactopyranoside, have potential benefits in pharmaceutical development . They can be used to formulate conventional and advanced drug delivery systems, often being used as a substitute for conventional surfactants .

Enzyme Catalysts

D-Galactosidase, an enzyme that catalyzes the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule, has been studied for its potential applications in various biochemical pathways . This could potentially include the use of 8-Carboxyoctyl-D-Galactopyranoside as a substrate .

Future Directions

Galactopyranoside esters have shown promising results in in vitro antimicrobial evaluation. They had better antifungal activities than antibacterial agents. These compounds were found to have more promising binding energy with the SARS-CoV-2 main protease (6LU7) than tetracycline, fluconazole, and native inhibitor N3. Therefore, these synthetic novel MDG esters could be new antifungal and antiviral drugs .

properties

IUPAC Name |

9-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O8/c16-9-10-12(19)13(20)14(21)15(23-10)22-8-6-4-2-1-3-5-7-11(17)18/h10,12-16,19-21H,1-9H2,(H,17,18)/t10-,12+,13+,14-,15?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKLPLHMJDGCNY-QLABQVJUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCOC1C(C(C(C(O1)CO)O)O)O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCCOC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Carboxyoctyl-D-Galactopyranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140892.png)

![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)

![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)

![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)